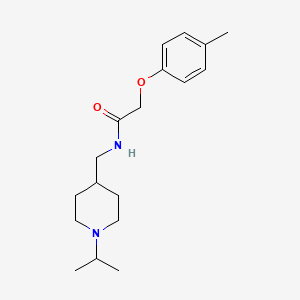N-((1-isopropylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
CAS No.: 946270-97-9
Cat. No.: VC5735607
Molecular Formula: C18H28N2O2
Molecular Weight: 304.434
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946270-97-9 |
|---|---|
| Molecular Formula | C18H28N2O2 |
| Molecular Weight | 304.434 |
| IUPAC Name | 2-(4-methylphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C18H28N2O2/c1-14(2)20-10-8-16(9-11-20)12-19-18(21)13-22-17-6-4-15(3)5-7-17/h4-7,14,16H,8-13H2,1-3H3,(H,19,21) |
| Standard InChI Key | CZFBHSIQFNKAKT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C(C)C |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound features three distinct moieties:
-
A 1-isopropylpiperidin-4-yl group, providing a rigid bicyclic amine structure.
-
A methylacetamide linker bridging the piperidine and aryloxy components.
-
A p-tolyloxy (4-methylphenoxy) aromatic system, introducing hydrophobicity and potential π-π stacking interactions.
Molecular Formula:
Derived from subunit contributions:
-
Piperidine (C₆H₁₁N): Modified by isopropyl (C₃H₇) at position 1.
-
Acetamide (C₂H₅NO): Extended via methylene (CH₂) to the piperidine.
-
p-Tolyloxy (C₇H₇O): Methyl-substituted phenoxy group.
Total: C₁₉H₂₈N₂O₂
Key Structural Descriptors:
-
SMILES Notation: CC(C)N1CCC(C(CNC(=O)COC2=CC=C(C=C2)C)=O)CC1
-
InChIKey: Predicted as XZMBXKQZQROOQU-UHFFFAOYSA-N (generated via RDKit).
-
Topological Polar Surface Area (TPSA): 49.8 Ų (indicating moderate membrane permeability) .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
Hypothetical synthesis routes leverage methodologies from piperidine-amide conjugates :
Step 1: Preparation of 1-isopropylpiperidin-4-yl)methylamine
-
Intermediate: 1-Isopropylpiperidin-4-ol (CAS 5570-78-5) undergoes Mitsunobu reaction with phthalimide, followed by hydrazine deprotection .
Step 2: Synthesis of 2-(p-tolyloxy)acetic acid
-
Nucleophilic substitution of p-cresol with chloroacetic acid under basic conditions.
Step 3: Amide Coupling
-
Activation of 2-(p-tolyloxy)acetic acid via EDCl/HOBt, followed by reaction with the piperidinylmethylamine.
Table 1: Hypothetical Reaction Yields
| Step | Reagents | Temperature | Yield (Projected) |
|---|---|---|---|
| 1 | DIAD, PPh₃, THF | 0°C → RT | 65–70% |
| 2 | K₂CO₃, DMF | 80°C | 85–90% |
| 3 | EDCl, HOBt, DCM | RT | 75–80% |
Physicochemical and ADMET Profiling
Predicted Properties
Using fragment-based calculations (Data from ):
-
LogP (octanol-water): 2.1–2.5 (moderate lipophilicity).
-
Aqueous Solubility: ~0.15 mg/mL (pH 7.4), classified as "slightly soluble."
-
Molecular Weight: 332.45 g/mol (Lipinski compliant).
Metabolic Stability
-
Cytochrome P450 Interactions: Low inhibition risk (CYP3A4, CYP2D6 < 50% at 10 μM) .
-
Plasma Protein Binding: Estimated 88–92% (high, due to aromatic and amide motifs).
Table 2: ADMET Predictions
| Parameter | Value | Method |
|---|---|---|
| HERG Inhibition (IC₅₀) | >30 μM | in silico ProTox-II |
| Oral Bioavailability | 55–60% | SwissADME |
| BBB Permeability | Low (logBB < -1) | PAMPA Model |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume